N-Formyl-met-leu-phe-lys
Overview
Description
N-Formylmethionyl-leucyl-phenylalanine-lysine (fMLFK) is a peptide that acts as a potent and selective agonist of formyl peptide receptor 1. It is a member of the N-formylated oligopeptide family of chemotactic factors, which are known for their ability to attract and activate leukocytes by binding to specific G protein-coupled receptors on these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formylmethionyl-leucyl-phenylalanine-lysine typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.
Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as hydrogen fluoride.
Industrial Production Methods
Industrial production of N-Formylmethionyl-leucyl-phenylalanine-lysine follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Formylmethionyl-leucyl-phenylalanine-lysine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Substitution reactions can occur at the formyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Formylmethionyl-leucyl-phenylalanine-lysine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of peptide synthesis and modification.
Biology: Acts as a chemotactic factor, attracting leukocytes to sites of infection or inflammation.
Medicine: Investigated for its potential role in modulating immune responses and as a therapeutic agent in inflammatory diseases.
Industry: Used in the development of diagnostic assays and as a standard in peptide analysis.
Mechanism of Action
N-Formylmethionyl-leucyl-phenylalanine-lysine exerts its effects by binding to formyl peptide receptor 1 on the surface of leukocytes. This binding activates G protein-coupled signaling pathways, leading to various cellular responses such as chemotaxis, degranulation, and superoxide production. The molecular targets and pathways involved include:
Formyl peptide receptor 1: The primary receptor for N-Formylmethionyl-leucyl-phenylalanine-lysine.
G protein-coupled signaling: Activation of G proteins leads to downstream signaling events that mediate the cellular responses.
Comparison with Similar Compounds
N-Formylmethionyl-leucyl-phenylalanine-lysine is unique among similar compounds due to its specific structure and high affinity for formyl peptide receptor 1. Similar compounds include:
N-Formylmethionyl-leucyl-phenylalanine: Lacks the lysine residue but shares similar chemotactic properties.
N-Formylmethionyl-leucyl-phenylalanine-lysine analogs: Modified versions with different amino acid sequences or substitutions.
These similar compounds may have varying affinities for formyl peptide receptors and different biological activities, highlighting the uniqueness of N-Formylmethionyl-leucyl-phenylalanine-lysine in its specific interactions and effects .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38)/t20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERILMBTPCSYNG-MLCQCVOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432452 | |
Record name | N-formylmethionyl-leucyl-phenylalanyl-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67247-11-4 | |
Record name | N-formylmethionyl-leucyl-phenylalanyl-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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